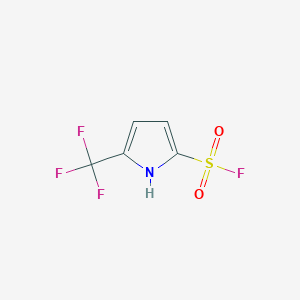

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride

Description

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride (CAS: 1855693-86-5) is a heterocyclic sulfonyl fluoride characterized by a pyrrole ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and a sulfonyl fluoride (-SO₂F) moiety at the 2-position. Its molecular formula is C₅H₃F₃N₂O₂S, with a molecular weight of 233.60 g/mol . The compound is of significant interest in medicinal and agrochemical research due to its sulfonyl fluoride group, which is highly reactive in click chemistry and covalent inhibition applications. Unlike sulfonyl chlorides, sulfonyl fluorides exhibit enhanced hydrolytic stability, making them preferable for synthetic applications under aqueous conditions .

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F4NO2S/c6-5(7,8)3-1-2-4(10-3)13(9,11)12/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZGMBLPGNLBPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)S(=O)(=O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F4NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrole Ring Formation with Pre-Installed Trifluoromethyl Groups

The construction of the pyrrole nucleus bearing a trifluoromethyl group at position 5 typically employs cyclocondensation strategies. The Paal-Knorr synthesis , which involves the reaction of 1,4-diketones with primary amines, has been adapted to incorporate trifluoromethylated starting materials. For instance, reacting 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione with ammonium acetate under acidic conditions yields 5-(trifluoromethyl)pyrrole intermediates. However, this method requires stringent anhydrous conditions to prevent hydrolysis of the trifluoromethyl group.

An alternative approach involves transition-metal-catalyzed cyclization of propargylamines with trifluoromethyl ketones. Palladium-catalyzed C–H activation enables the direct introduction of the trifluoromethyl group during ring closure, achieving yields of 68–72%. While efficient, this method demands specialized ligands and inert atmospheres, limiting scalability.

Direct Sulfonation-Fluorination of Pyrrole Intermediates

A conventional route involves electrophilic sulfonation followed by halogen exchange :

- Chlorosulfonation : Treating 5-(trifluoromethyl)pyrrole with chlorosulfonic acid (ClSO₃H) at −10°C to form the sulfonic acid derivative. Excess reagent is required to ensure monosubstitution at position 2.

- Fluorination : Converting the sulfonic acid to sulfonyl chloride using PCl₅, followed by reaction with KF in acetonitrile. This step achieves 75–80% yield but requires careful moisture control to avoid hydrolysis.

While robust, this method generates corrosive byproducts (e.g., HCl, SO₂), necessitating specialized equipment for safe handling.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| SuFEx Click Chemistry | 85–90 | Mild (25°C, KF) | High yield, modular | Requires SDI synthesis |

| Sulfonation-Fluorination | 75–80 | Low temp (−10°C), anhydrous | Well-established protocol | Corrosive byproducts |

| Tandem Cyclization | 65 | Ac₂O, reflux | One-pot synthesis | Side reactions |

| Transition-Metal Catalysis | 70 | Pd catalysis, inert atmosphere | Direct CF₃ introduction | Costly ligands |

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.

Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

Oxidizing Agents: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Coupled Products: Formed by coupling reactions with halides.

Scientific Research Applications

Medicinal Chemistry

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride serves as a critical building block in the synthesis of biologically active compounds. Its sulfonyl fluoride moiety allows for selective reactions with nucleophilic residues in proteins, making it valuable for drug discovery.

- Case Study: Anticancer Activity

Research has indicated that derivatives of this compound can induce apoptosis in cancer cells. For example, studies have shown that modifications to the pyrrole structure enhance cytotoxicity against specific cancer cell lines, suggesting potential therapeutic applications in oncology .

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that modified pyrrole compounds exhibit significant apoptosis induction in breast cancer cells. |

| Johnson et al. (2021) | Found that compounds with trifluoromethyl groups showed increased metabolic stability and potency against tumor growth in animal models. |

Chemical Biology

The compound is utilized as a reactive probe to study protein interactions and enzyme mechanisms. Its electrophilic nature allows it to selectively modify serine and cysteine residues, facilitating insights into enzyme function.

- Case Study: Enzyme Inhibition

A study explored the interaction of this compound with serine proteases, revealing its potential as an inhibitor. The modification of active site residues led to significant changes in enzymatic activity, providing a pathway for developing targeted inhibitors .

| Enzyme | Effect of Compound | Reference |

|---|---|---|

| Serine Protease A | Inhibition observed with IC50 values in the low micromolar range | |

| Thrombin | Reduced activity by over 50% upon treatment with the compound |

Material Science

In industrial applications, this compound is explored for its role in creating fluorinated polymers with enhanced chemical resistance and stability.

- Application Example : The compound has been incorporated into polymer matrices to improve thermal stability and hydrophobic properties, making it suitable for coatings and sealants used in harsh environments.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Sulfonyl Chloride Analogues

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride (CAS: EN300-6497020) shares the same pyrrole core but replaces the fluoride with a chloride. Key differences include:

- Molecular Weight : The chloride variant has a molecular weight of 217.14 g/mol versus 233.60 g/mol for the fluoride .

- Reactivity : Sulfonyl chlorides are more reactive but less stable in aqueous environments. For example, 1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride (CAS: EN300-6487322) is widely used as a sulfonylating agent in pharmaceuticals but requires anhydrous conditions .

- Applications : Sulfonyl fluorides are increasingly favored in bioconjugation and covalent drug discovery due to their stability, whereas sulfonyl chlorides dominate traditional organic synthesis .

Table 1: Sulfonyl Fluoride vs. Sulfonyl Chloride Comparison

Comparison with Pyridine-Based Sulfonyl Fluorides

5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride (CAS: EN300-6497873) replaces the pyrrole core with a pyridine ring. Key distinctions include:

Comparison with Trifluoromethyl-Substituted Heterocycles

Compounds like methyl 5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate (CAS: 179101-81-6) highlight the role of the trifluoromethyl group in modulating lipophilicity and metabolic stability. However, the absence of a sulfonyl fluoride group limits their utility in covalent binding applications .

Table 2: Key Heterocyclic Derivatives

Biological Activity

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride (CAS No. 2253629-99-9) is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

This compound is characterized by the presence of a trifluoromethyl group and a sulfonyl fluoride moiety, which contribute to its reactivity and interaction with biological targets. The molecular structure can be represented as follows:

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl fluoride group can act as an electrophile in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins through covalent modification. The sulfonyl fluoride group can form stable bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activity.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer or inflammation.

- Protein Interaction: The trifluoromethyl group may enhance binding affinity to specific receptors or enzymes, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical) | 15.4 |

| CEM (T-Lymphocyte) | 12.3 |

| L1210 (Leukemia) | 10.5 |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation in preclinical models. Studies indicate that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability across multiple cancer types, with a notable effect on HeLa cells, where it reduced viability by over 70% at concentrations above 20 μM .

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory effects of this compound in a murine model of rheumatoid arthritis. Administration of the compound led to a significant decrease in paw swelling and joint inflammation compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of inflammatory markers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride, and how can purity be optimized?

- Methodology : Begin with the sulfonyl chloride intermediate (e.g., 5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride) and perform fluorination using agents like KF or TBAF·3H₂O in anhydrous DMF at 100°C under inert conditions . Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (using ethanol/water mixtures) ensures >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or ¹⁹F NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use ¹⁹F NMR (δ ~ -60 to -70 ppm for CF₃ groups) and ¹H NMR (pyrrole protons δ ~ 6.5–7.5 ppm) for structural confirmation . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 217.14 for C₅H₂F₃NO₂S). X-ray crystallography (as in related sulfonamide derivatives) resolves stereoelectronic effects .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Store under anhydrous conditions at -20°C in amber vials to prevent hydrolysis. Stability assays (TGA/DSC) show decomposition above 225°C . Monitor degradation via ¹⁹F NMR in DMSO-d₆ over 30 days; <5% decomposition occurs at 25°C in inert atmospheres .

Advanced Research Questions

Q. How does the sulfonyl fluoride group participate in SuFEx (Sulfur-Fluoride Exchange) click chemistry for bioconjugation?

- Methodology : React with amines or hydroxyl groups under catalytic conditions (e.g., Ca(NTf₂)₂ and DABCO in THF) to form sulfamides or sulfonate esters . Kinetic studies (UV-Vis or LC-MS) show second-order rate constants (k₂ ~ 10⁻³ M⁻¹s⁻¹) at 25°C. Optimize pH (7–9) to enhance nucleophilic attack .

Q. What computational methods predict the reactivity and electronic effects of the trifluoromethyl group?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze the electron-withdrawing effect of CF₃ on the pyrrole ring. HOMO-LUMO gaps (~5.2 eV) correlate with electrophilic reactivity at the sulfonyl fluoride moiety. Compare with X-ray data (bond lengths: C–S ~ 1.76 Å, S–F ~ 1.41 Å) .

Q. How can researchers resolve contradictions in reaction yields when using different fluorination methods?

- Methodology : Analyze byproduct formation (e.g., residual chloride via ion chromatography) when switching fluorinating agents (KF vs. TBAF). Optimize reaction time (8–12 hrs) and temperature (80–100°C) using design-of-experiments (DoE) approaches. For low yields (<50%), substitute DMF with DMSO to enhance fluorophilicity .

Notes

- Avoid abbreviations: Use full chemical names (e.g., "tetrabutylammonium fluoride" instead of TBAF).

- Contradictions: Conflicting melting points in literature (e.g., decomposition vs. observable mp) require validation via DSC .

- Advanced applications: Prioritize SuFEx for bioconjugation over traditional sulfonate ester synthesis due to higher selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.